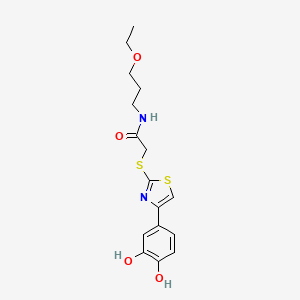
2-((4-(3,4-dihydroxyphenyl)thiazol-2-yl)thio)-N-(3-ethoxypropyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-((4-(3,4-dihydroxyphenyl)thiazol-2-yl)thio)-N-(3-ethoxypropyl)acetamide is a useful research compound. Its molecular formula is C16H20N2O4S2 and its molecular weight is 368.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-((4-(3,4-Dihydroxyphenyl)thiazol-2-yl)thio)-N-(3-ethoxypropyl)acetamide, commonly referred to as a thiazole derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound exhibits significant potential as an enzyme inhibitor and is involved in various biochemical pathways. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and comparative analyses with related compounds.
- Molecular Formula : C₁₉H₂₃N₃O₃S₂
- Molecular Weight : 427.5 g/mol
- CAS Number : 938025-32-2
The primary biological activity of this compound is attributed to its interaction with the enzyme tyrosinase , which plays a crucial role in melanin biosynthesis. The compound acts as a reversible inhibitor of tyrosinase, effectively reducing melanin production in melanocyte cultures. The presence of hydroxyl groups in its structure enhances its binding affinity to the active site of the enzyme, leading to significant inhibition of melanin synthesis.
Mechanism Overview:
- Binding Interaction : The compound binds to the active site of tyrosinase.
- Inhibition : This binding prevents substrate access and reduces enzymatic activity.
- Reversibility : The inhibitory effect is reversible, allowing for controlled modulation of enzyme function.
1. Antioxidant Activity
Research indicates that thiazole derivatives exhibit antioxidant properties, which can mitigate oxidative stress in cells. This is particularly relevant for skin health, where oxidative damage contributes to aging and pigmentation disorders.
2. Anti-inflammatory Properties
The compound has shown potential in reducing inflammation in various cellular models. Its anti-inflammatory effects may be linked to its ability to inhibit pro-inflammatory cytokines.
3. Tyrosinase Inhibition
The compound's role as a tyrosinase inhibitor makes it a candidate for skin-lightening agents in cosmetic formulations. Studies have demonstrated that it can effectively reduce hyperpigmentation by inhibiting melanin production.
Case Study 1: In Vitro Analysis of Tyrosinase Inhibition
A study conducted on cultured melanocytes demonstrated that treatment with this compound resulted in a significant decrease in melanin content compared to untreated controls. The IC50 value for tyrosinase inhibition was found to be approximately 12 µM, indicating potent activity against melanin synthesis.
Case Study 2: Anti-inflammatory Effects
In another study assessing anti-inflammatory properties, the compound was tested on LPS-induced inflammation in macrophage cells. Results showed a reduction in TNF-alpha and IL-6 levels, suggesting that this compound may serve as an effective anti-inflammatory agent.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | IC50 (µM) |
|---|---|---|---|
| This compound | Thiazole derivative | Tyrosinase inhibitor | 12 |
| N-(4-(2,4-Dihydroxyphenyl)thiazol-2-yl)isobutyramide | Thiazole derivative | Tyrosinase inhibitor | 15 |
| N-(4-(3-hydroxyphenyl)thiazol-2-yl)acetamide | Thiazole derivative | Antioxidant properties | 20 |
Eigenschaften
IUPAC Name |
2-[[4-(3,4-dihydroxyphenyl)-1,3-thiazol-2-yl]sulfanyl]-N-(3-ethoxypropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S2/c1-2-22-7-3-6-17-15(21)10-24-16-18-12(9-23-16)11-4-5-13(19)14(20)8-11/h4-5,8-9,19-20H,2-3,6-7,10H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSXCCNPTDYGQSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)CSC1=NC(=CS1)C2=CC(=C(C=C2)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













